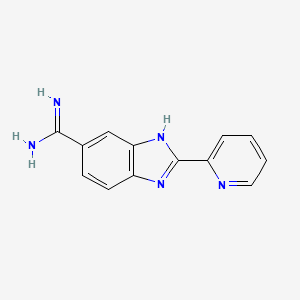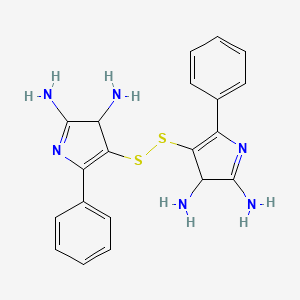
4,4'-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) is a complex organic compound characterized by the presence of disulfide bonds and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) typically involves the reaction of β-ketothioamides with ethyl cyanoacetate in the presence of a lipase catalyst. The optimal conditions for this reaction include using 1 mmol of β-ketothioamides, 1 mmol of ethyl cyanoacetate, 200 U of lipase, and 5 mL of ethanol at 40°C. This method yields pyrrole disulfides with up to 88% efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the green and efficient synthesis method using lipase as a catalyst aligns with the current trends in green chemistry, making it a potential candidate for industrial-scale production.
化学反応の分析
Types of Reactions
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme catalysis and protein modification.
Medicine: Explored for its antibacterial properties and potential as a drug delivery system.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) involves its interaction with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the cellular redox balance. The pyrrole rings can interact with proteins and enzymes, potentially inhibiting their activity or modifying their function .
類似化合物との比較
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
Pyrrolo[2,3-d]Pyrimidine Derivatives: Potential multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) is unique due to its combination of disulfide bonds and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its green synthesis method using lipase as a catalyst also sets it apart from other similar compounds.
特性
CAS番号 |
194354-10-4 |
|---|---|
分子式 |
C20H20N6S2 |
分子量 |
408.5 g/mol |
IUPAC名 |
4-[(2,3-diamino-5-phenyl-3H-pyrrol-4-yl)disulfanyl]-5-phenyl-3H-pyrrole-2,3-diamine |
InChI |
InChI=1S/C20H20N6S2/c21-13-17(15(25-19(13)23)11-7-3-1-4-8-11)27-28-18-14(22)20(24)26-16(18)12-9-5-2-6-10-12/h1-10,13-14H,21-22H2,(H2,23,25)(H2,24,26) |
InChIキー |
XAJYXHYTSXTZIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(C(=N2)N)N)SSC3=C(N=C(C3N)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
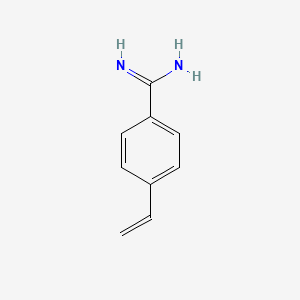
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
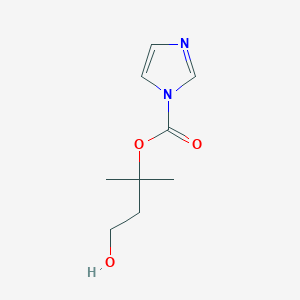
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
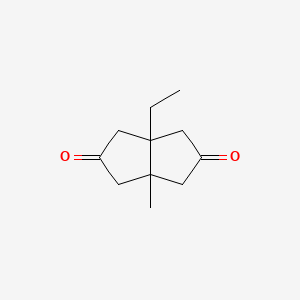
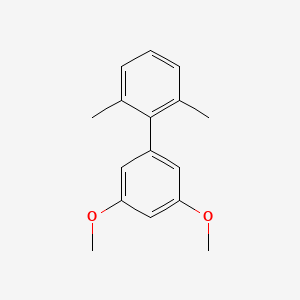
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
